molecular formula C25H24Cl2N6O2S2 B2682091 4-(tert-butyl)-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391917-61-6

4-(tert-butyl)-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2682091
CAS No.: 391917-61-6
M. Wt: 575.53
InChI Key: DKEJTXYHMIXALC-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic small molecule investigated for its potential as a targeted therapeutic agent. Its structure, featuring a 1,2,4-triazole core linked to a thiazole moiety and a dichlorophenyl group, is characteristic of compounds designed for kinase inhibition. Preliminary research, based on its structural similarity to known inhibitors, suggests it may act as a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) (Source: RCSB PDB, Structure of BTK) . BTK is a critical component of the B-cell receptor signaling pathway, making it a prominent target for the treatment of B-cell malignancies and autoimmune diseases (Source: PubMed, Targeting BTK in B-cell malignancies) . The compound's potential mechanism involves covalent binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of downstream signaling. This compound is intended for research applications only, including in vitro binding assays, cell-based proliferation studies, and in vivo model investigations to further elucidate its efficacy, selectivity, and pharmacokinetic profile in the context of hematologic cancers and autoimmune disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-tert-butyl-N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2N6O2S2/c1-25(2,3)16-6-4-15(5-7-16)22(35)29-13-20-31-32-24(33(20)17-8-9-18(26)19(27)12-17)37-14-21(34)30-23-28-10-11-36-23/h4-12H,13-14H2,1-3H3,(H,29,35)(H,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEJTXYHMIXALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H24Cl2N4O2SC_{22}H_{24}Cl_2N_4O_2S. The structure features a thiazole moiety, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

The biological activity of this compound can be attributed to several structural components:

  • Thiazole Moiety : This component has been associated with cytotoxic effects and plays a significant role in the inhibition of cancer cell proliferation.
  • Triazole Ring : Known for its antifungal properties, the triazole ring contributes to the compound's ability to interfere with cellular processes.
  • Chlorophenyl Substituent : The presence of chlorine atoms on the phenyl ring enhances the lipophilicity and biological activity of the compound.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds containing thiazole and triazole moieties. For instance:

  • In Vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines. An IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately 1.61±1.92μg/mL1.61\pm 1.92\,\mu g/mL for related thiazole derivatives . The presence of electron-donating groups such as tert-butyl enhances this activity by improving solubility and cellular uptake.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Bacterial Inhibition : In studies assessing antimicrobial efficacy against Mycobacterium tuberculosis and other pathogens, related compounds exhibited varying degrees of inhibition . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in MDPI demonstrated that derivatives similar to our compound were evaluated for their anticancer activity in human colon cancer cells (HCT116). Compounds showed high potency with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . Molecular docking studies indicated that these compounds may act via inhibition of key enzymes involved in cancer cell proliferation.

Case Study 2: Antimicrobial Activity

Research conducted on thiazole derivatives indicated that compounds with similar structures demonstrated strong selectivity against bacterial strains such as Staphylococcus aureus. The best-performing compounds had IC50 values comparable to established antibiotics . This suggests that our target compound may exhibit similar antimicrobial properties.

Data Summary Table

Activity Type IC50 Value Tested Cell Lines/Organisms Reference
Anticancer1.61 µg/mLHuman colon cancer (HCT116)
AntimicrobialVariesMycobacterium tuberculosis
Staphylococcus aureus

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole structures. For instance, thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the triazole ring enhances the biological activity of these compounds. In particular, derivatives similar to the compound have demonstrated promising results against human lung adenocarcinoma cells and glioblastoma cells, with notable IC50 values suggesting effective apoptosis induction in treated cells .

Table 1: Anticancer Activity of Thiazole and Triazole Derivatives

Compound TypeCell Line TestedIC50 Value (µM)Mechanism of Action
ThiazoleA549 (Lung Cancer)23.30 ± 0.35Induction of apoptosis
TriazoleU251 (Glioblastoma)<30Cell cycle arrest and apoptosis

Antimicrobial Properties

The triazole ring is well-known for its antimicrobial properties. Research indicates that compounds featuring this moiety can effectively inhibit fungal pathogens, making them suitable candidates for agricultural applications as fungicides. The compound in focus may exhibit similar properties due to its structural characteristics, which warrant further investigation into its efficacy against common plant pathogens .

Fungicidal Activity

The compound's potential as a fungicide is supported by the activity of related triazole derivatives that have been utilized in agriculture. Triazoles function by inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes. This mode of action suggests that the compound could be developed into an effective agricultural fungicide targeting a range of fungal diseases affecting crops .

Table 2: Fungicidal Activity of Triazole Derivatives

Compound TypeTarget PathogenMode of Action
TriazoleFusarium spp.Ergosterol biosynthesis inhibition
TriazoleAspergillus spp.Disruption of cell membrane integrity

Case Study 1: Synthesis and Evaluation

A study conducted by Evren et al. (2019) synthesized various thiazole derivatives and evaluated their anticancer properties using MTT assays. The results indicated that specific modifications to the thiazole structure significantly enhanced cytotoxicity against human cancer cell lines . This underscores the importance of structural diversity in enhancing biological activity.

Case Study 2: Agricultural Application Testing

In another study focusing on agricultural applications, researchers tested several triazole-based compounds against common crop pathogens. The findings revealed that these compounds effectively reduced fungal growth in vitro and showed promise for field application trials . This suggests that the compound could be similarly effective if tested under appropriate conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,4-triazole derivatives with diverse substitutions. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Synthetic Route Key Spectral Data Reported Bioactivity Evidence
4-(tert-butyl)-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide 1,2,4-Triazole core with 3,4-dichlorophenyl, thioether-linked thiazol-2-ylamino, tert-butyl benzamide. Likely involves triazole cyclization, thioether formation, and amidation steps. IR: Expected C=S (1240–1255 cm⁻¹), NH (3150–3400 cm⁻¹); NMR: Aromatic H (δ 7.0–8.5 ppm). Hypothesized kinase or protease inhibition.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole with sulfonylphenyl and difluorophenyl groups; thione tautomer. Hydrazinecarbothioamide cyclization under alkaline conditions. IR: C=S (1247–1255 cm⁻¹); No C=O or S-H bands. NMR: Confirmed thione tautomer. Antifungal and antimicrobial activity.
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide [12] 1,2,4-Triazole with phthalazinone and dichlorophenyl groups; thioacetamide linkage. Aldehyde reduction followed by thioether formation. NMR: Phthalazinone protons (δ 8.2–8.6 ppm); IR: C=O (1680 cm⁻¹). Interleukin-15 targeting (hypothesized).
1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles [] Fused triazole-thiadiazole system with substituted aryl groups. Cyclocondensation of thiosemicarbazides. IR: C=N (1600 cm⁻¹); NMR: Thiadiazole protons (δ 7.5–8.0 ppm). Anti-cucumber mosaic virus activity (EC₅₀: 50–100 μg/mL).

Key Comparative Insights

Triazole Core Modifications: The target compound’s 3,4-dichlorophenyl substitution contrasts with the 2,4-difluorophenyl group in compounds [7–9], which may enhance lipophilicity and alter target selectivity .

Spectral Signatures :

  • The absence of C=O IR bands in compounds [7–9] confirms thione tautomerism, whereas the target compound’s benzamide group would exhibit a strong C=O stretch (~1680 cm⁻¹) .
  • Thiadiazole-containing derivatives show distinct C=N stretches (1600 cm⁻¹), absent in the target compound’s IR profile .

Compounds with dichlorophenyl groups (e.g., [12]) are often associated with anti-inflammatory or kinase-inhibitory roles, aligning with the target’s hypothesized mechanism .

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise control of thioether formation and amidation, akin to the multi-step protocols in and . Yields for such reactions typically range from 40–70% .

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